Reduced Lipophilicity and Nonspecific Binding vs. BCO
The cubane core differentiates itself from the larger bicyclo[2.2.2]octane (BCO) bioisostere by reducing lipophilicity and improving nonspecific binding (NSB) profiles. A systematic study comparing para-substituted phenyl, BCP, BCO, and cubane motifs in a model drug system showed that while BCO substitution led to more lipophilic molecules with no NSB improvement, the cubane-1,4-diyl substitution improved both parameters, decreasing lipophilicity as measured by chromatographic hydrophobicity index (CHI) and reducing NSB [1].
| Evidence Dimension | Lipophilicity and Nonspecific Binding (NSB) |
|---|---|
| Target Compound Data | Cubane-1,4-diyl group in model system: Reduced lipophilicity and NSB compared to parent phenyl and BCO [1]. |
| Comparator Or Baseline | Bicyclo[2.2.2]octane-1,4-diyl group: Increased lipophilicity, no improvement in NSB [1]. |
| Quantified Difference | The study explicitly states that BCO substitution 'did not show the same benefits regarding NSB or solubility, whereas substitutions with cubane-1,4-diyl showed improvements for both parameters' [1]. |
| Conditions | Model drug-like molecule; measurements via chromatographic hydrophobicity index on immobilized artificial membranes (CHI(IAM)). |
Why This Matters
For drug discovery programs, this translates to potentially better in vivo pharmacokinetics, reduced off-target binding, and a cleaner development profile compared to molecules using BCO as a bioisostere.
- [1] Auberson YP, Brocklehurst C, Furegati M, et al. Improving Nonspecific Binding and Solubility: Bicycloalkyl Groups and Cubanes as para-Phenyl Bioisosteres. ChemMedChem. 2017;12(8):590-598. doi:10.1002/cmdc.201700082 View Source
